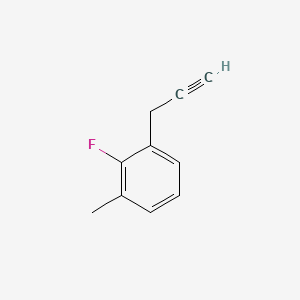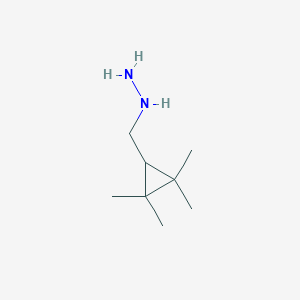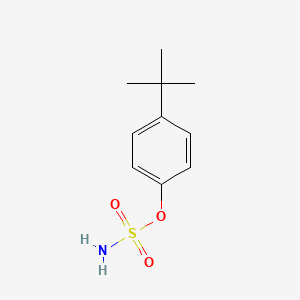
4-Tert-butylphenylsulfamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Tert-butylphenylsulfamate is an organic compound with the molecular formula C10H15NO3S It is a derivative of phenylsulfamate, where the phenyl ring is substituted with a tert-butyl group at the para position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Tert-butylphenylsulfamate can be synthesized through several methods. One common approach involves the reaction of 4-tert-butylphenol with sulfamoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Tert-butylphenylsulfamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates or sulfoxides.
Reduction: Reduction reactions can convert the sulfamate group to an amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfonates or sulfoxides.
Reduction: Amines.
Substitution: Various substituted phenylsulfamates.
Applications De Recherche Scientifique
4-Tert-butylphenylsulfamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and related compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 4-tert-butylphenylsulfamate involves its interaction with specific molecular targets. The sulfamate group can form strong hydrogen bonds with biological molecules, influencing their activity. Additionally, the tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Tert-butylphenol: A precursor in the synthesis of 4-tert-butylphenylsulfamate.
Phenylsulfamate: Lacks the tert-butyl group, resulting in different chemical properties.
4-Tert-butylbenzenesulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfamate.
Uniqueness
This compound is unique due to the presence of both the tert-butyl and sulfamate groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H15NO3S |
|---|---|
Poids moléculaire |
229.30 g/mol |
Nom IUPAC |
(4-tert-butylphenyl) sulfamate |
InChI |
InChI=1S/C10H15NO3S/c1-10(2,3)8-4-6-9(7-5-8)14-15(11,12)13/h4-7H,1-3H3,(H2,11,12,13) |
Clé InChI |
JSGFVHXKEVDABH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)OS(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4E)-hex-4-en-1-yl]propanedioicacid](/img/structure/B13601227.png)


![1-{[4-(Propan-2-yl)phenyl]methyl}cyclopropan-1-amine](/img/structure/B13601234.png)
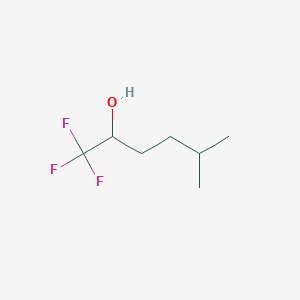
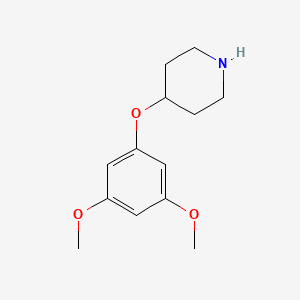
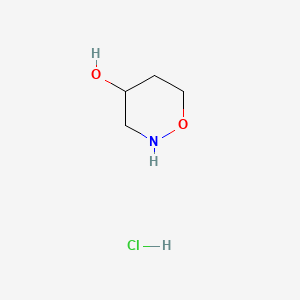
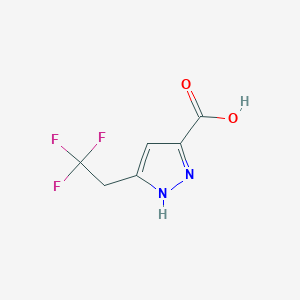

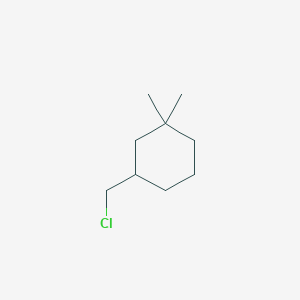
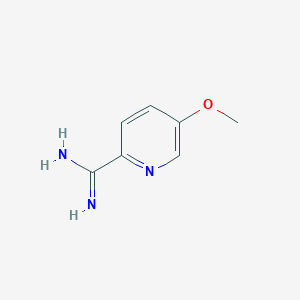
![(4R,5S)-2,3,4,5-Tetrahydro-1H-benzo[b]azepine-4,5-diol](/img/structure/B13601280.png)
